Cas no 1368022-26-7 (4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid)

4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
- 5-(4-methylphenyl)-2H-triazole-4-carboxylic acid
- 5-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid
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- インチ: 1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13)
- InChIKey: GXBZIDCJFKBIHF-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2C=CC(C)=CC=2)=NNN=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 401.9±55.0 °C at 760 mmHg
- フラッシュポイント: 196.9±31.5 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1497-1g |
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |
1368022-26-7 | 95%+ | 1g |
$549.0 | 2023-09-07 | |
Life Chemicals | F1907-1497-0.25g |
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |
1368022-26-7 | 95%+ | 0.25g |
$494.0 | 2023-09-07 | |
Life Chemicals | F1907-1497-0.5g |
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |
1368022-26-7 | 95%+ | 0.5g |
$521.0 | 2023-09-07 | |
Life Chemicals | F1907-1497-5g |
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |
1368022-26-7 | 95%+ | 5g |
$1647.0 | 2023-09-07 | |
TRC | P246241-500mg |
4-(p-Tolyl)-1h-1,2,3-triazole-5-carboxylic Acid |
1368022-26-7 | 500mg |
$ 500.00 | 2022-06-03 | ||
Life Chemicals | F1907-1497-10g |
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |
1368022-26-7 | 95%+ | 10g |
$2306.0 | 2023-09-07 | |
TRC | P246241-1g |
4-(p-Tolyl)-1h-1,2,3-triazole-5-carboxylic Acid |
1368022-26-7 | 1g |
$ 795.00 | 2022-06-03 | ||
TRC | P246241-100mg |
4-(p-Tolyl)-1h-1,2,3-triazole-5-carboxylic Acid |
1368022-26-7 | 100mg |
$ 135.00 | 2022-06-03 | ||
Chemenu | CM501034-1g |
5-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylicacid |
1368022-26-7 | 97% | 1g |
$539 | 2022-09-29 | |
Life Chemicals | F1907-1497-2.5g |
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |
1368022-26-7 | 95%+ | 2.5g |
$1098.0 | 2023-09-07 |
4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acidに関する追加情報
Introduction to 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 1368022-26-7)
4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1368022-26-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule belongs to the triazole class, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of a carboxylic acid functional group at the 5-position and a para-tolyl (methylphenyl) substituent at the 4-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid contribute to its versatility in various applications. The triazole ring is known for its stability and ability to participate in hydrogen bonding, making it a popular motif in medicinal chemistry. The carboxylic acid group provides a site for further functionalization, enabling the synthesis of more complex derivatives. Additionally, the para-tolyl substituent enhances lipophilicity, which can be crucial for drug absorption and bioavailability.
In recent years, there has been growing interest in triazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the triazole moiety exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of the para-tolyl group in 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid further modulates its pharmacological profile, making it a promising candidate for further investigation.
One of the most compelling aspects of 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid is its role as a building block in the synthesis of novel therapeutic agents. Researchers have leveraged its structural framework to develop molecules with enhanced efficacy and reduced toxicity. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer progression. The carboxylic acid group can be coupled with various pharmacophores through amide or ester linkages, allowing for fine-tuning of biological activity.
Recent advancements in computational chemistry have also highlighted the potential of 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid as a scaffold for drug discovery. Molecular modeling studies suggest that modifications at the 4- and 5-positions can significantly alter binding affinity to target proteins. This has led to the identification of several lead compounds with promising preclinical results. The ability to predictably modify this molecule makes it an attractive choice for medicinal chemists seeking to develop new treatments.
The synthesis of 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclocondensation reactions between hydrazines and nitrile oxides or ketones. The introduction of the para-tolyl group can be achieved through Friedel-Crafts alkylation or cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These methods highlight the compound's synthetic accessibility and its utility as a versatile intermediate.
In addition to its pharmaceutical applications, 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid has found utility in materials science. Its ability to form hydrogen bonds and its stability under various conditions make it a suitable candidate for polymer additives or functional materials. Researchers have explored its incorporation into hydrogels and coatings where its structural rigidity contributes to improved material properties.
The future prospects for 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid are promising given its diverse applications and synthetic flexibility. Ongoing research aims to expand its utility in drug development by identifying new derivatives with enhanced therapeutic profiles. Furthermore, efforts are underway to optimize synthetic routes for greater efficiency and sustainability. As our understanding of molecular interactions deepens, compounds like 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid will continue to play a pivotal role in advancing both pharmaceuticals and materials science.
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